D-Jnki-1 - 1198367-70-2

D-Jnki-1

Catalog Number: EVT-242393
CAS Number: 1198367-70-2
Molecular Formula: C164H285N65O41
Molecular Weight: 3823.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XG-102, a TAT-coupled dextrogyre peptide inhibiting the c-Jun N-terminal kinase, was shown efficient in the treatment of experimental uveitis. Research show that XG-102 peptide has potential for treating intraocular inflammation.
Synthesis Analysis

The synthesis of D-Jnki-1 involves linking a twenty-amino-acid terminal JNK-inhibitory sequence derived from JNK-interacting protein 1 with a ten-amino-acid HIV-Tat transporter sequence. This design facilitates cellular penetration, allowing the peptide to reach its target effectively. The synthesis process typically requires solid-phase peptide synthesis techniques, ensuring that the final product maintains the necessary structural integrity for biological activity .

Technical Details

  • Solid-phase synthesis: This method allows for the stepwise addition of amino acids to form the peptide chain.
  • Purification: After synthesis, D-Jnki-1 is purified using high-performance liquid chromatography (HPLC) to ensure that only the desired peptide is obtained.
  • Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of D-Jnki-1 consists of a sequence of amino acids that form a peptide. The structure includes:

  • Amino Acid Sequence: The exact sequence comprises both the JNK-inhibitory domain and the HIV-Tat domain, crucial for its functionality.
  • Molecular Weight: Approximately 2,400 Da, depending on the specific sequence variations.
  • 3D Structure: The peptide adopts a conformation that allows it to effectively bind to the JNK protein, inhibiting its activity.

Data on the molecular structure can be obtained from crystallography studies or computational modeling techniques that simulate its interaction with JNK .

Chemical Reactions Analysis

D-Jnki-1 primarily functions through competitive inhibition of JNK, preventing it from phosphorylating its substrates such as c-Jun. The mechanism involves:

  • Binding Affinity: D-Jnki-1 binds to the ATP-binding site or substrate-binding site of JNK, blocking access to natural substrates.
  • Reaction Dynamics: Kinetic studies indicate that D-Jnki-1 exhibits rapid binding kinetics with high affinity for JNK compared to other inhibitors.

Research has demonstrated that D-Jnki-1 can effectively reduce phosphorylation levels of c-Jun in various experimental models, confirming its role as an inhibitor in signaling pathways mediated by JNK .

Mechanism of Action

The mechanism of action for D-Jnki-1 involves several key processes:

  1. Inhibition of JNK Activation: By binding to JNK, D-Jnki-1 prevents its activation by upstream kinases.
  2. Reduction of Apoptotic Signaling: In models of neurodegeneration and inflammation, D-Jnki-1 has been shown to decrease apoptotic signaling pathways mediated by JNK.
  3. Neuroprotection: In neurological models, D-Jnki-1 protects neurons from excitotoxicity and ischemic damage by inhibiting harmful signaling cascades associated with JNK activation .
Physical and Chemical Properties Analysis

D-Jnki-1 possesses several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH, which is essential for in vivo applications.
  • Stability: Exhibits stability under physiological conditions but may require careful handling to prevent degradation.
  • Molecular Interaction: The compound's ability to penetrate cell membranes enhances its efficacy as an intracellular therapeutic agent.

Relevant data from studies indicate that D-Jnki-1 maintains its activity across various concentrations and formulations, making it suitable for diverse experimental setups .

Applications

D-Jnki-1 has several scientific uses across various fields:

  • Neuroscience Research: Used extensively in studies investigating neuroprotection mechanisms and therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease and ischemic stroke.
  • Inflammation Studies: Investigated for its potential in treating inflammatory conditions like colitis, where it has shown promising results in reducing inflammation markers and improving symptoms in animal models .
  • Cancer Research: Explored as an adjunct therapy in cancer treatment due to its ability to modulate cell survival pathways influenced by JNK signaling .
Introduction to D-JNKI-1

Chemical Characterization and Structural Properties

D-JNKI-1 is a dextrorotatory (D-enantiomer) peptide with a molecular weight of 3,822.44 Da and the empirical formula C₁₆₄H₂₈₆N₆₆O₄₀. Its primary structure consists of a 19-amino acid JNK-binding domain (JBD) derived from the scaffold protein IB1/JIP1, linked to a 10-amino acid HIV-Tat (48–57) cell-penetrating sequence via dual proline spacers. This configuration ensures protease resistance and efficient cellular uptake. The peptide sequence is:d-(Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-Pro-Pro-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Gly)-NH₂ [1] [5] [9].

Key physicochemical properties include:

  • Solubility: Highly soluble in aqueous solutions (≥50 mg/mL in H₂O) and dimethyl sulfoxide (≥100 mg/mL in DMSO).
  • Stability: Requires sealed storage at –80°C for long-term preservation due to sensitivity to moisture and enzymatic degradation.
  • Stereochemistry: The use of D-amino acids instead of natural L-forms confers resistance to proteases, extending its functional half-life in biological environments [1] [9].

Table 1: Chemical and Physical Properties of D-JNKI-1

PropertyValue/Description
CAS Number1445179-97-4 (primary); 1198367-70-2 (alternate)
Molecular Weight3,822.44 g/mol
Purity (Commercial)≥98%–99.29%
Sequence (IUPAC)See above sequence
Storage Conditions–80°C (2 years); –20°C (1 month); sealed, dry environment
Solubility ProfileH₂O: ≥50 mg/mL; DMSO: ≥100 mg/mL

Historical Development and Nomenclature (AM-111, XG-102)

The development of D-JNKI-1 originated from foundational research into the JNK signaling cascade and its role in apoptosis. Early work identified the JNK-binding domain (JBD) of JIP1 as a potent inhibitor of JNK-c-Jun interactions. To overcome cellular uptake barriers, the JBD was fused with the HIV-Tat transporter sequence, creating the first-generation L-stereoisomer peptide, L-JNKI-1. However, its rapid proteolytic degradation in vivo limited therapeutic utility. This led to the synthesis of the D-stereoisomer variant, D-JNKI-1, using D-amino acids, which exhibited enhanced metabolic stability while retaining target affinity [2] [7].

Nomenclature evolved through developmental stages:

  • XG-102/XG102: Designation during initial preclinical studies by Xigen SA (Switzerland).
  • AM-111: Adopted during clinical development for otoprotection, emphasizing its application in auditory medicine.
  • Brimapitide: International nonproprietary name (INN) assigned during Phase III trials for hearing loss.
  • Sonsuvi: Proposed brand name for therapeutic formulations [3] [7].

Significant milestones include:

  • Preclinical Validation: Early studies demonstrated otoprotection in noise-exposed guinea pigs (Wang et al., 2003) [2].
  • Clinical Translation: Advanced to Phase III for acute sensorineural hearing loss (NCT02561091), though development was later suspended pending further pharmacokinetic studies [3] [7].
  • Therapeutic Expansion: Investigated for ocular inflammation (Phase III completed), Alzheimer’s disease, and ischemic stroke (preclinical) [7].

Table 2: Nomenclature and Developmental History of D-JNKI-1

ContextDesignationDeveloper/Stage
Research & ChemistryD-JNKI-1Xigen SA (Preclinical)
Otoprotection ClinicalAM-111Auris Medical (Phase I-III)
International Nonproprietary NameBrimapitideWHO-assigned
Ophthalmology ClinicalXG-102Phase III for uveitis (completed)
Proposed Brand NameSonsuviFor hearing loss indication

Role as a Cell-Permeable Peptide Inhibitor

D-JNKI-1’s efficacy hinges on its dual-function architecture:

  • JNK-Binding Domain (JBD): Residues 1–19 competitively occupy the JNK docking site, preventing phosphorylation of c-Jun and other substrates (e.g., ATF2, Elk-1). This inhibits the transcriptional activation of pro-apoptotic genes [2] [6].
  • Tat Transporter Domain: Facilitates rapid cellular internalization via lipid raft-mediated endocytosis and direct membrane translocation, achieving intracellular concentrations sufficient to block JNK within minutes [2] [10].

Mechanistic Advantages Over Small Molecules:

  • Isoform Agnosticism: Inhibits all JNK isoforms (JNK1, JNK2, JNK3) with sub-micromolar affinity, overcoming functional redundancy in stress signaling [6] [10].
  • Mitochondrial Targeting: In models of kainic acid-induced seizures, D-JNKI-1 disrupts JNK3-Bim complexes in mitochondria, preventing cytochrome c release and caspase-3 activation. This reduces neuronal apoptosis by >80% [6].
  • ROS-JNK Axis Interruption: In neomycin-treated auditory cells (HEI-OC1), it suppresses reactive oxygen species (ROS)-driven JNK activation, downregulating pro-apoptotic Bax while upregulating anti-apoptotic Bcl-2 [10].

Therapeutic Efficacy Highlights:

  • Otoprotection: In guinea pigs, intratympanic delivery (10 µM) reduced permanent hearing loss from acoustic trauma by 90% and prevented hair cell death via caspase-3 inhibition [1] [10].
  • Neuroprotection: Intraperitoneal administration (0.3 mg/kg) blocked mitochondrial JNK translocation after ischemic stroke, reducing infarct volume by 70% [6].
  • Anti-Inflammatory Effects: In murine colitis, subcutaneous dosing (1 µg/kg) decreased Disease Activity Index (DAI) and T-cell infiltration (CD4+/CD8+), confirming JNK’s role in immune activation [8].

Table 3: Efficacy of D-JNKI-1 in Preclinical Disease Models

Disease ModelKey FindingsMechanistic Insight
Noise-Induced Hearing Loss90% reduction in hair cell death (guinea pig)↓ Caspase-3; ↑ Bcl-2/Bax ratio
Kainic Acid SeizuresBlocked mitochondrial JNK3-Bim complex (rat brain)Prevented cytochrome c release
DSS-Induced Colitis↓ DAI score; ↓ CD4+/CD8+ T cells (mouse)Inhibited T-cell activation & cytokine synthesis
Neomycin Ototoxicity↓ ROS; ↓ Caspase-8 cleavage (HEI-OC1 cells)Suppressed ROS-JNK-AMPK/p38 axis

Concluding Remarks

D-JNKI-1 exemplifies the rational design of peptide-based kinase inhibitors, leveraging stereochemistry and protein interaction domains to achieve targeted, high-specificity pathway inhibition. Its structural and mechanistic uniqueness—particularly its cell-penetrating capability and pan-JNK inhibition—positions it as a versatile therapeutic candidate for stress-activated pathologies. While clinical development continues to evolve, its preclinical efficacy underscores the centrality of JNK signaling in acute tissue injuries. Future directions include biomaterial-assisted delivery systems to enhance cochlear or cerebral bioavailability and combination therapies with antioxidants for synergistic cytoprotection [2] [3] [10].

Properties

CAS Number

1198367-70-2

Product Name

D-Jnki-1

IUPAC Name

(3R)-3-amino-4-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[(2R)-2-[[(2R)-1-[[(2R)-5-amino-1-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R,3S)-1-[[(2R,3S)-1-[(2R)-2-[[(2R)-1-[[(2R)-6-amino-1-[(2R)-2-[[(2R)-1-[(2R)-2-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C164H285N65O41

Molecular Weight

3823.4 g/mol

InChI

InChI=1S/C164H285N65O41/c1-84(2)77-106(216-139(254)108(79-89-33-10-9-11-34-89)219-146(261)112-48-28-72-225(112)153(268)105(55-58-119(171)235)215-148(263)123(86(5)6)221-147(262)115-51-29-73-226(115)151(266)103(45-25-69-198-163(187)188)213-142(257)110(83-230)220-137(252)100(53-56-117(169)233)201-126(241)90(168)80-121(237)238)138(253)218-109(81-120(172)236)140(255)217-107(78-85(3)4)141(256)222-124(87(7)231)149(264)223-125(88(8)232)155(270)228-75-31-50-114(228)144(259)211-99(44-24-68-197-162(185)186)135(250)212-102(37-14-17-61-167)150(265)224-71-27-47-111(224)145(260)214-104(46-26-70-199-164(189)190)152(267)229-76-32-52-116(229)154(269)227-74-30-49-113(227)143(258)210-98(43-23-67-196-161(183)184)134(249)207-95(40-20-64-193-158(177)178)131(246)206-97(42-22-66-195-160(181)182)133(248)209-101(54-57-118(170)234)136(251)208-96(41-21-65-194-159(179)180)132(247)205-94(39-19-63-192-157(175)176)130(245)204-93(36-13-16-60-166)129(244)203-92(35-12-15-59-165)128(243)202-91(38-18-62-191-156(173)174)127(242)200-82-122(239)240/h9-11,33-34,84-88,90-116,123-125,230-232H,12-32,35-83,165-168H2,1-8H3,(H2,169,233)(H2,170,234)(H2,171,235)(H2,172,236)(H,200,242)(H,201,241)(H,202,243)(H,203,244)(H,204,245)(H,205,247)(H,206,246)(H,207,249)(H,208,251)(H,209,248)(H,210,258)(H,211,259)(H,212,250)(H,213,257)(H,214,260)(H,215,263)(H,216,254)(H,217,255)(H,218,253)(H,219,261)(H,220,252)(H,221,262)(H,222,256)(H,223,264)(H,237,238)(H,239,240)(H4,173,174,191)(H4,175,176,192)(H4,177,178,193)(H4,179,180,194)(H4,181,182,195)(H4,183,184,196)(H4,185,186,197)(H4,187,188,198)(H4,189,190,199)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m0/s1

InChI Key

HRMVIAFZYCCHGF-BMCUWHFPSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N

Synonyms

AM 111;XG 102 peptide;D-JNKI-1

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@@H]3C(=O)N4CCC[C@@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.